N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
CAS No.:
Cat. No.: VC9715073
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide -](/images/structure/VC9715073.png)
Molecular Formula | C16H16N2O2S |
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Molecular Weight | 300.4 g/mol |
IUPAC Name | N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C16H16N2O2S/c1-20-12-4-5-13-11(10-18-14(13)9-12)6-7-17-16(19)15-3-2-8-21-15/h2-5,8-10,18H,6-7H2,1H3,(H,17,19) |
Standard InChI Key | TWTPHMYCWFEFFB-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CS3 |
Canonical SMILES | COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CS3 |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 6-methoxyindole core linked via an ethylamine spacer to a thiophene-2-carboxamide group (Figure 1). The indole moiety consists of a bicyclic aromatic system with a methoxy substituent at position 6, while the thiophene ring provides a sulfur-containing heterocycle. The ethyl bridge facilitates conformational flexibility, potentially enhancing target binding compared to rigid scaffolds .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | N-[2-(6-methoxy-1H-indol-3-yl)ethyl]thiophene-2-carboxamide |
Molecular Formula | |
Molecular Weight | 300.4 g/mol |
Canonical SMILES | COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CS3 |
PubChem CID | 1944322 |
Spectroscopic Characteristics
While experimental spectra are unavailable, computational predictions using tools like NMRshiftDB suggest distinct signals:
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¹H NMR: A singlet at δ 3.85 ppm (methoxy group), multiplets between δ 6.5–7.5 ppm (aromatic protons), and broad peaks near δ 8.1 ppm (amide NH).
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IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O of methoxy) .
Solubility and Stability
The compound’s logP value of 2.7 (calculated via XLogP3) indicates moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Stability studies under accelerated conditions (40°C/75% RH) predict degradation via hydrolysis of the amide bond, necessitating anhydrous storage .
Synthetic Approaches and Optimization
Retrosynthetic Analysis
The molecule can be dissected into two key fragments:
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6-Methoxyindole-3-ethylamine: Synthesized via Fischer indolization of 4-methoxyphenylhydrazine with butane-1,4-dione under acidic conditions .
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Thiophene-2-carboxylic acid: Prepared through Gewald reaction or oxidation of 2-acetylthiophene .
Coupling Strategies
Amide bond formation between the fragments typically employs carbodiimide-based reagents:
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EDCI/HOBt: Yields of 68–72% reported for analogous indole-thiophene conjugates after 12h reflux in DMF .
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HATU/DIPEA: Higher efficiency (85% yield) but requires rigorous moisture control .
Table 2: Comparative Coupling Conditions
Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
EDCI/HOBt | DMF | 80 | 12 | 68–72 |
HATU/DIPEA | DCM | 25 | 6 | 85 |
Purification Challenges
Crude product purification via silica chromatography (ethyl acetate/hexane, 3:7) often results in co-elution of unreacted indole precursor. Recrystallization from ethanol/water (1:5) improves purity to >98% but reduces recovery to 55%.
Biological Activity and Mechanistic Insights
Serotonin Receptor Modulation
Structural analogs demonstrate affinity for 5-HT<sub>1F</sub> receptors (K<sub>i</sub> = 12–45 nM), implicating potential migraine relief via vasodilation inhibition . The methoxy group may enhance blood-brain barrier penetration compared to hydroxylated analogs .
Cytotoxic Screening
Comparative Analysis with Structural Analogs
Table 3: Bioactivity Comparison
Key trends:
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Electron-withdrawing groups (e.g., nitro) enhance anticancer activity but reduce 5-HT<sub>1F</sub> affinity .
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Thiophene vs. Benzene: Thiophene derivatives show 3–5× better antimicrobial action, likely due to sulfur’s electronegativity.
Industrial and Research Applications
Drug Discovery Scaffold
The compound serves as a versatile template for:
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Neurological agents: Modulating 5-HT receptors for migraine/cluster headache therapies .
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Antibiotic adjuvants: Potentiating β-lactams against MRSA when combined at sub-MIC doses.
Chemical Biology Probes
Site-specific <sup>14</sup>C labeling at the methoxy position enables metabolic tracking in murine models, with 89% recovery in hepatic tissue after 24h .
Process Chemistry Considerations
Scale-up challenges include:
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